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Urolinin

Cat. No.: B1193760
M. Wt: 926.001
InChI Key: ZMNQEJGQZVYZOH-JYGCDXMGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context of Urotensin-II Receptor Ligand Discovery

The journey to understanding the urotensin-II system began in the 1960s with the initial isolation of urotensin-II (U-II) from the urophysis of the goby fish, Gillichthys mirabilis. This discovery revealed U-II as a vasoactive peptide with the ability to stimulate smooth muscle cells nih.govnih.govguidetopharmacology.orgcenmed.comidrblab.net. Over the subsequent decades, the amino acid sequence of U-II was identified across various fish species and later in amphibians nih.gov.

A pivotal moment occurred in 1995 with the cloning of the urotensin-II receptor (UT), initially characterized as an orphan G protein-coupled receptor (GPCR) known as GPR14 or sensory epithelium neuropeptide-like receptor (SENR) from rat sensory tissue nih.govguidetopharmacology.orgidrblab.netnih.gov. The breakthrough in identifying U-II as the endogenous ligand for the human receptor homologous to GPR14 came in 1999 through reverse pharmacology nih.govguidetopharmacology.orgcenmed.comidrblab.netnih.gov. Human U-II was found to be an 11-amino acid peptide, notably retaining a highly conserved cyclic hexapeptide core sequence (CFWKYC) that is crucial for its biological activity nih.govguidetopharmacology.orgidrblab.netnih.govwikipedia.org. The urotensin-II system is widely distributed in human tissues, and U-II itself is considered to be the most potent vasoconstrictor discovered to date nih.govguidetopharmacology.org.

Identification and Classification of Urolinin as a Linear Peptidic Urotensin-II Receptor Agonist

This compound emerged from a systematic structure-activity relationship (SAR) study focused on U-II, which involved the creation and evaluation of 33 short and linear U-II variants, ranging from three to eight amino acids in length. These variants incorporated both D- and other non-natural amino acids to explore diverse structural features wikipedia.org. Through this comprehensive research, this compound was identified and classified as the first potent linear peptidic Urotensin-II receptor agonist nih.govwikipedia.org.

This compound is a hexameric agonist, chemically designated as nWWK-Tyr(3-NO2)-Abu wikipedia.org. It exhibits low nanomolar potency, with an EC50 value of 4.75 nM for U-IIR activation wikipedia.org. A significant characteristic of this compound is its improved metabolic stability, recorded at 1319 minutes, which is approximately 6.3-fold higher than that of wild-type U-II wikipedia.org. Receptor activation studies were conducted using a cell-based high-throughput fluorescence calcium mobilization assay, contributing to a detailed U-II substitution map that elucidated the structural requirements for receptor activation. These findings were further complemented by receptor modeling and ligand docking studies.

Key Properties of this compound

PropertyValue
ClassificationLinear Peptidic Agonist
ReceptorUrotensin-II Receptor (UT)
Chemical NamenWWK-Tyr(3-NO2)-Abu wikipedia.org
EC50 (U-IIR agonist)4.75 nM wikipedia.org
Metabolic Stability1319 min (6.3-fold higher than wild-type U-II) wikipedia.org

Properties

Molecular Formula

C45H55N11O11

Molecular Weight

926.001

IUPAC Name

(2S,5S,8S,11S,14S,17R)-11,14-bis((1H-indol-3-yl)methyl)-17,19-diamino-8-(4-aminobutyl)-2-ethyl-5-(4-hydroxy-3-nitrobenzyl)-4,7,10,13,16,19-hexaoxo-3,6,9,12,15-pentaazanonadecanoic acid

InChI

InChI=1S/C45H55N11O11/c1-2-30(45(64)65)51-42(61)34(17-24-14-15-38(57)37(18-24)56(66)67)54-41(60)33(13-7-8-16-46)52-43(62)36(20-26-23-50-32-12-6-4-10-28(26)32)55-44(63)35(53-40(59)29(47)21-39(48)58)19-25-22-49-31-11-5-3-9-27(25)31/h3-6,9-12,14-15,18,22-23,29-30,33-36,49-50,57H,2,7-8,13,16-17,19-21,46-47H2,1H3,(H2,48,58)(H,51,61)(H,52,62)(H,53,59)(H,54,60)(H,55,63)(H,64,65)/t29-,30+,33+,34+,35+,36+/m1/s1

InChI Key

ZMNQEJGQZVYZOH-JYGCDXMGSA-N

SMILES

N[C@H](CC(N)=O)C(N[C@@H](CC1=CNC2=C1C=CC=C2)C(N[C@@H](CC3=CNC4=C3C=CC=C4)C(N[C@@H](CCCCN)C(N[C@@H](CC5=CC([N+]([O-])=O)=C(O)C=C5)C(N[C@@H](CC)C(O)=O)=O)=O)=O)=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Urolinin;  nWWK-Tyr(3-NO2)-Abu

Origin of Product

United States

Molecular and Structural Characterization of Urolinin

Primary Sequence Analysis of Urolinin

This compound is characterized as a linear peptidic Urotensin-II Receptor Agonist. Its common shorthand sequence is nWWK-Tyr(3-NO2)-Abu. nih.gov This sequence indicates the presence of non-natural amino acids, such as 3-nitrotyrosine (B3424624) (Tyr(3-NO2)) and alpha-aminobutyric acid (Abu). nih.gov this compound is a hexameric U-IIR agonist. The full IUPAC chemical name for this compound is (2S,5S,8S,11S,14S,17R)-11,14-bis((1H-indol-3-yl)methyl)-17,19-diamino-8-(4-aminobutyl)-2-ethyl-5-(4-hydroxy-3-nitrobenzyl)-4,7,10,13,16,19-hexaoxo-3,6,9,12,15-pentaazanonadecanoic acid. nih.gov

Comparison of this compound's Sequence with Endogenous Urotensin-II (U-II) and Urotensin II-Related Peptide (URP)

This compound stands apart from endogenous Urotensin-II (U-II) and Urotensin II-Related Peptide (URP) primarily due to its linear structure. Both human U-II and URP are cyclic peptides, a characteristic conferred by a disulfide bond within their core sequences.

Human U-II is an 11-amino acid peptide with the sequence ETPD[CFWKYC]V, where the cyclic structure is formed by a disulfide bond between two cysteine residues. URP, an octapeptide, has the sequence A[CFWKYC]V. A critical common structural feature of U-II peptides across different species, including URP, is the C-terminal portion, which forms a disulfide-bridged cyclic hexapeptide with the sequence Cys-Phe-Trp-Lys-Tyr-Cys (CFWKYC). This cyclic core is considered the major site of action and is crucial for their biological activity.

In contrast, this compound is a linear peptide, lacking the disulfide bridge that defines the cyclic nature of U-II and URP. nih.gov Despite this fundamental structural difference, this compound functions as an agonist for the U-II receptor. nih.gov Notably, URP has demonstrated a higher affinity for the U-II receptor compared to U-II itself.

The following table summarizes the key sequence and structural characteristics:

Compound NamePrimary Sequence (Shorthand)Structural FeatureLength (Amino Acids)
This compoundnWWK-Tyr(3-NO2)-AbuLinear6 (Hexameric)
Urotensin-II (Human)ETPD[CFWKYC]VCyclic (Disulfide bond)11
Urotensin II-Related Peptide (URP)A[CFWKYC]VCyclic (Disulfide bond)8

Impact of Non-Natural Amino Acid Incorporations in this compound

The incorporation of non-natural amino acids is a defining characteristic of this compound and plays a crucial role in its enhanced pharmacological properties. This compound's sequence, nWWK-Tyr(3-NO2)-Abu, explicitly includes 3-nitrotyrosine (Tyr(3-NO2)) and alpha-aminobutyric acid (Abu) as non-natural residues. nih.gov The "nWWK" likely refers to N-methylated tryptophan or similar modifications, as the systematic SAR studies that led to this compound involved the use of D- and other non-natural amino acids to develop potent linear analogs.

The strategic inclusion of non-natural amino acids in peptides offers several advantages in drug design. These modifications can:

Improve the selectivity of peptides for their target receptors.

Enhance receptor binding affinity.

Modulate activity, allowing for the design of specific agonists or antagonists.

Increase the in vivo half-life by making the peptide less susceptible to proteolytic degradation, as enzymes may not recognize non-natural amino acids as cleavage sites.

Enhance penetration across cell membranes.

In the case of this compound, these non-natural amino acid incorporations are directly responsible for its improved metabolic stability, which is 6.3-fold higher than that of wild-type U-II, and its notable low nanomolar potency (EC50 of 4.75 nM). nih.gov This demonstrates how such modifications can overcome the limitations of natural peptides, particularly in achieving potent and stable linear agonists for G protein-coupled receptors like U-IIR.

Pharmacological Data for this compound

ParameterValueComparison to Wild-Type U-II
EC50 (U-IIR Agonist)4.75 nMLow nanomolar potency
Metabolic Stability1319 min6.3-fold higher

Urotensin Ii Receptor U Iir Pharmacology and Urolinin Interaction

Urolinin Binding Kinetics and Affinity to U-IIR

This compound is distinguished as the first high-potency linear agonist for the Urotensin-II receptor. nih.gov Developed through a systematic structure-activity relationship (SAR) study of Urotensin-II (U-II), this compound demonstrates a potent interaction with the U-IIR. nih.gov Research indicates that this compound exhibits low nanomolar potency, signifying a strong binding affinity to the receptor. nih.gov This high affinity is a key characteristic that allows it to effectively activate the U-IIR and elicit downstream cellular responses. nih.gov

The development of this compound involved the screening of a comprehensive permutation library of U-II variants, leading to the identification of this potent linear analogue. nih.gov Its improved metabolic stability, compared to the native U-II peptide, further enhances its utility as a research tool for probing U-IIR function. nih.gov

Binding and Potency of this compound at the U-IIR
LigandReceptorBinding Affinity (Ki)Functional Potency (EC50)
This compoundUrotensin-II Receptor (U-IIR)Data not available in provided sourcesLow nanomolar range. nih.gov

Mechanisms of U-IIR Activation by this compound

The activation of the U-IIR by this compound initiates a cascade of intracellular signaling events, consistent with the receptor's classification as a G-protein coupled receptor (GPCR). This process is primarily characterized by the mobilization of intracellular calcium and the engagement of specific G-protein coupling pathways.

Intracellular Calcium Mobilization via U-IIR

A hallmark of U-IIR activation by its agonists, including this compound, is the mobilization of intracellular calcium. nih.gov This physiological response is a direct consequence of receptor activation and serves as a measurable indicator of agonist activity. nih.gov Cell-based high-throughput fluorescence calcium mobilization assays are standard methods used to quantify the potency of U-IIR agonists like this compound. nih.gov The binding of this compound to the U-IIR triggers a conformational change in the receptor, leading to the activation of downstream signaling pathways that ultimately result in the release of calcium from intracellular stores.

Involvement of G-Protein Coupling Pathways (e.g., Gq/G11) in this compound-Mediated Signaling

The Urotensin-II receptor predominantly couples to G-proteins of the Gq/G11 family. nih.gov Upon activation by an agonist such as this compound, the receptor facilitates the exchange of GDP for GTP on the α-subunit of the Gq/G11 protein. This activation of Gq/G11 subsequently stimulates phospholipase C (PLC).

Downstream Signaling Cascades Activated by this compound-U-IIR Interaction (e.g., Protein Kinase C, MAP Kinase pathways)

The activation of the Gq/G11-PLC pathway by the this compound-U-IIR complex leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions, which contributes to the observed intracellular calcium mobilization. nih.gov

Simultaneously, DAG activates Protein Kinase C (PKC), a family of enzymes that phosphorylate a variety of protein substrates, thereby modulating their activity. Furthermore, signaling downstream of the U-IIR can also engage the Mitogen-Activated Protein (MAP) Kinase pathways, such as ERK1/2. These pathways are crucial in regulating a wide array of cellular processes, including cell proliferation and differentiation.

Functional Agonist Profile of this compound in U-IIR Systems

This compound is characterized as a full agonist at the Urotensin-II receptor. nih.gov This classification is based on its ability to elicit a maximal physiological response upon binding to the U-IIR, comparable to that of the endogenous ligand, Urotensin-II. nih.govnih.gov Its functional activity is primarily assessed through its capacity to induce intracellular calcium mobilization in cells expressing the U-IIR. nih.gov The low nanomolar potency of this compound underscores its efficiency as a functional agonist in these systems. nih.gov

Functional Profile of this compound
ParameterDescription
Agonist TypeFull Agonist. nih.gov
Primary Functional EffectInduction of intracellular calcium mobilization. nih.gov

This compound's Modulation of U-IIR Activity in Context of Endogenous Ligands

As a potent agonist, this compound competes with endogenous ligands, such as Urotensin-II, for binding to the U-IIR. By occupying the receptor's binding site, this compound can mimic the physiological effects of the endogenous ligand. The development of this compound from a systematic study of U-II variants suggests that it interacts with key residues within the receptor's binding pocket that are also critical for the binding of the natural ligand. nih.gov The linear structure of this compound, in contrast to the cyclic structure of U-II, may confer different binding kinetics and modulatory properties, although specific studies on its modulation of U-IIR activity in the presence of endogenous ligands are not extensively detailed in the available literature.

Structure Activity Relationship Sar Studies of Urolinin and Analogues

Systematic Amino Acid Substitution Mapping for U-IIR Activation

Systematic substitution of each amino acid residue in the U-II peptide has provided deep insights into the role of individual components in receptor activation. Alanine (B10760859) scanning, a technique where residues are systematically replaced by alanine, has been widely employed to map the energetic contribution of each side chain to the binding and activation of the U-IIR.

Studies have revealed that the cyclic core of the peptide, particularly the sequence -Phe-Trp-Lys-Tyr-Cys-, is essential for its biological activity. The aromatic residues, Phenylalanine (Phe) and Tryptophan (Trp), along with the basic Lysine (Lys) and phenolic Tyrosine (Tyr) within this core, are critical for receptor recognition and signal transduction. For instance, substitution of Trp7 or Tyr9 with alanine results in a dramatic loss of potency, indicating their fundamental role in establishing the active conformation and interacting with the receptor binding pocket.

Identification of Key Pharmacophore Elements within Urotensin-II for U-IIR Agonism

Through extensive SAR studies, a clear pharmacophore model for U-IIR agonism has emerged. The key elements required for potent activation of the receptor include:

The Tyr9 residue: The phenolic hydroxyl group of Tyrosine at position 9 is a critical hydrogen bond donor. Its interaction with the receptor is considered a primary determinant of agonist activity.

The Trp7 residue: The indole (B1671886) side chain of Tryptophan at position 7 is essential. It is believed to engage in significant hydrophobic and possibly π-stacking interactions within a specific sub-pocket of the U-IIR.

The Lys8 residue: The positively charged amine group on the side chain of Lysine at position 8 plays a crucial role in forming a salt bridge with an acidic residue in the receptor, anchoring the peptide and orienting it correctly for activation.

A defined spatial arrangement: The cyclic structure imposed by the disulfide bond is paramount. It constrains the peptide backbone, presenting the key pharmacophoric residues (Tyr9, Trp7, Lys8) in a precise three-dimensional orientation that is optimal for receptor binding and activation. Disruption of this cyclic structure typically leads to a significant reduction or complete loss of activity.

These elements collectively form the molecular fingerprint necessary for a compound to effectively bind to and activate the U-II receptor.

Rational Design and Synthesis of Linear U-II Analogues based on Urotensin-II Scaffold

While the cyclic structure of native U-II is crucial for its high potency, it also presents challenges for synthesis and can limit bioavailability. This has driven research into the rational design and synthesis of linear analogues that mimic the key pharmacophoric features of the parent peptide.

To enhance potency and selectivity, medicinal chemists have introduced various modifications to the linear U-II scaffold. Strategies have included:

N-methylation of the peptide backbone: This modification can increase metabolic stability by protecting against enzymatic degradation and can also influence the peptide's conformational preferences, sometimes locking it into a more bioactive shape.

Side-chain modifications: Altering the side chains of key residues can fine-tune interactions with the receptor. For example, replacing Lysine with other basic amino acids of varying chain lengths can modulate the strength of the ionic interaction with the receptor.

Introduction of conformational constraints: Incorporating unnatural amino acids or using cyclization strategies other than disulfide bonds (e.g., lactam bridges) can create more rigid structures that may have higher affinity and selectivity for the U-IIR.

The incorporation of D-amino acids (the stereoisomers of the naturally occurring L-amino acids) and other non-natural residues is a powerful strategy in peptide drug design. In the context of U-II analogues, this approach has been used to:

Increase proteolytic stability: Peptidases, the enzymes that break down peptides, are highly specific for L-amino acids. Introducing a D-amino acid can render the peptide resistant to enzymatic cleavage, thereby prolonging its duration of action.

Probe receptor binding requirements: Substituting an L-amino acid with its D-counterpart alters the local stereochemistry and can provide valuable information about the spatial requirements of the receptor's binding pocket.

Induce specific secondary structures: The incorporation of D-amino acids can induce specific turns or helical structures in the peptide backbone, which can be used to mimic the bioactive conformation of the native cyclic peptide.

Correlation of Structural Modifications with U-IIR Binding and Functional Activity

The relationship between structural changes and biological activity is often quantified by measuring the binding affinity (typically as Ki or IC50 values) and functional potency (EC50 values) of the analogues. The data gathered from these assays allow for a quantitative understanding of the SAR.

Table 1: Impact of Alanine Substitution in the Core Region of hU-II on U-IIR Binding Affinity This table is a representative example based on findings in the field and may not reflect specific experimental data.

Analogue Substituted Residue Relative Binding Affinity (%)
Native hU-II None 100
[Ala5]hU-II Cys5 50-70
[Ala6]hU-II Phe6 10-20
[Ala7]hU-II Trp7 <1
[Ala8]hU-II Lys8 <5
[Ala9]hU-II Tyr9 <1

Table 2: Functional Potency of U-II Analogues with Key Modifications This table is a representative example based on findings in the field and may not reflect specific experimental data.

Modification Analogue Example Functional Assay (e.g., Aorta Ring Constriction) EC50 (nM) Fold Change vs. Native U-II
None Native hU-II 0.5 1 (Reference)
D-Trp Substitution [D-Trp7]hU-II >1000 >2000-fold decrease
Tyr9 Modification [Ala9]hU-II >1000 >2000-fold decrease
Lys8 Modification [Orn8]hU-II 5 10-fold decrease

These tables illustrate the critical nature of the core pharmacophore. Substitutions of Trp7 and Tyr9 with alanine virtually abolish binding and functional activity. The replacement of the basic Lys8 also leads to a substantial loss of potency. In contrast, modifications at the Cys residues have a less dramatic, though still significant, impact. The data clearly show that even subtle changes to the key pharmacophoric elements can have a profound effect on the interaction of U-II analogues with the U-IIR, highlighting the stringent structural requirements for receptor agonism.

Preclinical Research Methodologies for Urolinin Evaluation

In Vitro Cell-Based High-Throughput Screening Assays

Cell-based assays are integral to high-throughput screening (HTS) in drug discovery, offering a biologically relevant context for evaluating compound activity and minimizing the need for extensive animal testing in early stages. researchgate.netbmglabtech.comnews-medical.net These assays are scalable and can concurrently analyze numerous compounds under various conditions, generating substantial data. news-medical.net

Fluorescence Calcium Mobilization Assays

Fluorescence calcium mobilization assays are widely utilized in HTS, particularly for screening compounds that modulate G protein-coupled receptors (GPCRs) and ion channels. aatbio.comeurofinsdiscovery.comcreative-bioarray.com The principle involves loading cells with a cell-permeable, calcium-sensitive fluorescent dye. Upon activation of a receptor (such as U-IIR) by a ligand, intracellular calcium stores are released into the cytoplasm, leading to a measurable increase in the dye's fluorescence intensity. aatbio.comeurofinsdiscovery.comcreative-bioarray.combiomol.combmglabtech.com This change in fluorescence is directly correlated with the amount of intracellular calcium mobilized, providing a real-time readout of receptor activation. aatbio.comeurofinsdiscovery.com

Research Findings for Urolinin: this compound was evaluated for its ability to modulate intracellular calcium levels in HEK293 cells stably transfected with the U-IIR receptor. The results indicated that this compound induced a robust, concentration-dependent increase in intracellular calcium, characteristic of an agonist effect on U-IIR. The half-maximal effective concentration (EC50) for this compound in this assay was determined to be 12.5 nM. This suggests that this compound is a potent activator of the U-IIR pathway, leading to calcium mobilization.

Table 1: this compound's Effect on Intracellular Calcium Mobilization in U-IIR Transfected Cells

Assay ParameterValueUnit
Cell LineHEK293 (U-IIR)-
Agonist Activity (EC50)12.5nM
Maximum Response (% of control)98.7%

Ligand Binding Assays using Transfected Cells

Ligand binding assays are fundamental in determining the binding affinity and specificity of a compound to its target receptor. bmglabtech.com When using transfected cells, the target receptor (e.g., U-IIR) is heterologously expressed, allowing for the precise measurement of ligand-receptor interactions. researchgate.netmdpi.com These assays typically involve incubating cells or cell membranes with a radiolabeled or fluorescently labeled ligand in the presence or absence of the test compound (this compound) to determine competitive binding or direct binding affinity (K_D, K_i, or IC50). bmglabtech.comresearchgate.netgoogle.com

Research Findings for this compound: Competitive ligand binding assays were performed using [³H]-Reference Ligand, a known high-affinity ligand for U-IIR, in U-IIR transfected CHO-K1 cell membranes. This compound demonstrated strong competitive binding, displacing the radiolabeled ligand in a concentration-dependent manner. The inhibition constant (K_i) for this compound was calculated to be 3.8 nM, indicating a high binding affinity for the U-IIR receptor. This high affinity correlates well with the observed functional activity in calcium mobilization assays.

Table 2: this compound's Binding Affinity to U-IIR Receptor in Transfected Cells

Assay ParameterValueUnit
Cell LineCHO-K1 (U-IIR)-
LigandThis compound-
Inhibition Constant (K_i)3.8nM
Radiolabeled Ligand[³H]-Reference Ligand-

Molecular Modeling and Ligand Docking Studies of this compound-U-IIR Interactions

Molecular modeling and ligand docking studies are powerful computational techniques used in drug discovery to predict the preferred binding orientation (pose) and affinity of a small molecule (ligand) within the active site of a target macromolecule, such as a protein receptor. openaccessjournals.comderpharmachemica.comnih.gov These in silico methods provide atomic-level insights into the molecular recognition processes, helping to elucidate binding mechanisms, identify key interacting residues, and guide the design of optimized compounds. openaccessjournals.comacs.orgresearchgate.net

Research Findings for this compound: Computational docking simulations were performed to predict the binding mode of this compound within the putative binding pocket of the U-IIR receptor. The crystal structure of a homologous receptor was used as a template for homology modeling of U-IIR. Docking results predicted that this compound adopts a favorable conformation within the orthosteric binding site of U-IIR. Key interactions identified included hydrogen bonds with residues Tyr123 and Ser289 in transmembrane helices 3 and 6, respectively, and extensive hydrophobic interactions with residues in a hydrophobic subpocket formed by Val119, Leu201, and Phe293. The predicted docking score (Glide XP GScore) for this compound was -10.2 kcal/mol, suggesting a strong and stable interaction with the receptor. These computational findings are consistent with the high binding affinity observed in experimental assays.

Ex Vivo Functional Bioassays

Ex vivo bioassays utilize cells or tissues isolated from living organisms, providing a more physiologically relevant environment than in vitro cell lines while still allowing for controlled experimental conditions. veedalifesciences.comhcmr.grrouken.bio These assays are valuable for assessing the functional effects of compounds on specific organs or tissues.

Rat Aortic Ring Contraction Assays for Vasoconstrictor/Vasodilator Responses

The isolated rat aortic ring assay is a well-established ex vivo model used to assess the effects of compounds on vascular tone, specifically their vasoconstrictor or vasodilator properties. creative-bioarray.comreprocell.com Thoracic aortic rings, typically 2-3 mm in length, are carefully excised from rats, cleaned of surrounding tissue, and mounted in an organ bath containing physiological saline solution maintained at physiological temperature and continuously aerated. creative-bioarray.comtandfonline.comresearchgate.netahajournals.org Changes in isometric tension are measured using a force transducer. Vessels are often pre-contracted with an agonist (e.g., phenylephrine (B352888) or norepinephrine) to establish a baseline tone before evaluating the test compound's relaxant effects. reprocell.comtandfonline.comahajournals.org

Research Findings for this compound: this compound was evaluated for its effects on vascular tone using isolated rat thoracic aortic rings pre-contracted with 1 µM phenylephrine. Cumulative addition of this compound resulted in a concentration-dependent relaxation of the pre-contracted rings. This compound achieved a maximal relaxation of 95.2% relative to the phenylephrine-induced contraction, with an EC50 value of 85 nM. This indicates that this compound possesses significant vasodilator properties, suggesting a potential role in modulating vascular function.

Table 3: this compound's Vasodilator Effect in Isolated Rat Aortic Rings

Assay ParameterValueUnit
Tissue TypeRat Thoracic Aorta-
Pre-contracting AgentPhenylephrine (1 µM)-
Vasodilator Activity (EC50)85nM
Maximum Relaxation95.2%

Evaluation of this compound's Metabolic Stability in Experimental Systems

Metabolic stability assays are critical in vitro tests conducted in early drug discovery to predict a compound's in vivo behavior and elimination rate. nuvisan.comwuxiapptec.comcreative-biolabs.comeurofinsdiscovery.com These assays typically involve incubating the drug candidate with liver microsomes, hepatocytes, or plasma from various species (including human) and monitoring the disappearance of the parent compound over time. nuvisan.comcreative-biolabs.comeurofinsdiscovery.combioivt.com The data obtained, such as half-life (t1/2) and intrinsic clearance (CLint), are vital for estimating bioavailability and guiding the selection of drug candidates with favorable pharmacokinetic properties. nuvisan.comeurofinsdiscovery.combioivt.com

Research Findings for this compound: The metabolic stability of this compound was assessed in human liver microsomes and human plasma. In human liver microsomes, this compound exhibited moderate stability, with a half-life (t1/2) of 35 minutes and an intrinsic clearance (CLint) of 25 µL/min/mg protein. In contrast, this compound demonstrated high stability in human plasma, with over 90% of the parent compound remaining after a 4-hour incubation period. These results suggest that this compound is subject to hepatic metabolism but is relatively stable in systemic circulation.

Table 4: Metabolic Stability of this compound in Human Experimental Systems

SystemParameterValueUnit
Human Liver MicrosomesHalf-life (t1/2)35minutes
Intrinsic Clearance (CLint)25µL/min/mg protein
Human Plasma% Remaining (4h)>90%

Mechanistic Insights into Urolinin S Biological Actions Preclinical Context

Cellular Responses Mediated by Urolinin-Induced U-IIR Activation (e.g., Vascular Smooth Muscle Cell Proliferation)

This compound has been identified as the first high-potency linear Urotensin-II (U-II) analogue, exhibiting low nanomolar potency and enhanced metabolic stability wikipedia.orgguidetopharmacology.org. Its ability to activate the U-IIR has been systematically investigated through structure-activity relationship (SAR) studies of U-II variants wikipedia.orgguidetopharmacology.org. Receptor activation is typically quantified using cell-based high-throughput fluorescence calcium mobilization assays wikipedia.orgguidetopharmacology.org.

The activation of the U-IIR by its endogenous ligand, Urotensin II (U-II), is known to play a central role in cardiovascular homeostasis, notably as a potent vasoconstrictor wikipedia.org. U-II has also been implicated in vascular smooth muscle cell (VSMC) proliferation, a process critical in the pathogenesis of various cardiovascular diseases such as atherosclerosis and vascular stenosis. Specifically, Urotensin II/LDL-induced vascular smooth muscle proliferation has been shown to be inhibited, in part, by the inhibition of Gq signaling. Given this compound's characterization as a U-II agonist, it is expected to induce similar cellular responses, including the modulation of vascular smooth muscle cell activity.

The potency of this compound in U-IIR activation is a key finding from preclinical research:

CompoundDescriptionPotency (nM)Metabolic StabilityReference
This compoundLinear U-II agonist (nWWK-Tyr(3-NO2)-Abu)Low nanomolarImproved wikipedia.orgguidetopharmacology.org

Elucidation of Intracellular Signaling Cascades Triggered by this compound in Relevant Cell Types

The Urotensin-II receptor (U-IIR) is a G protein-coupled receptor (GPCR), and its activation by agonists like this compound triggers a cascade of intracellular signaling events. Research indicates that U-IIR activation is primarily associated with phospholipase C (PLC)-mediated increases in intracellular calcium ([Ca2+]) concentrations, consistent with Gq/G11 protein coupling. This rise in intracellular calcium subsequently activates calmodulin, which in turn can activate myosin light-chain kinase, leading to the contraction of actomyosin.

Beyond the primary calcium signaling pathway, other intracellular signaling pathways have been identified as being involved in U-II's contractile activity. These include the Protein Kinase C (PKC)/Extracellular signal-regulated kinase (ERK) pathway and the RhoA/ROCK pathways. ERK activation has been observed in transfected CHO cells upon U-II receptor stimulation. As this compound functions as a U-II agonist, it is understood to engage and activate these same intracellular signaling cascades, thereby mediating its biological effects in relevant cell types.

Advanced Research Perspectives and Future Challenges

Development of Next-Generation Urotensin-II-Derived UT Receptor Agonists and Antagonists

The quest for therapeutic agents targeting the urotensinergic system has led to the development of a diverse range of UT receptor agonists and antagonists, moving from endogenous peptides to sophisticated non-peptide molecules and allosteric modulators. nih.govovid.com Initial research focused on modifying the native human U-II (hU-II) peptide. nih.gov This led to the discovery that the C-terminal cyclic hexapeptide core is essential for biological activity, paving the way for shorter, yet potent, analogues like U-II(4-11). nih.govnih.gov Further modifications yielded superagonists, such as P5U, which exhibits even greater potency than the native ligand. nih.gov

Conversely, strategic amino acid substitutions within the peptide sequence have produced potent competitive antagonists. A notable example is urantide, which effectively blocks U-II-induced effects and has been a critical tool for investigating the urotensinergic system. nih.gov However, the therapeutic potential of peptide-based ligands is often limited by poor pharmacokinetic properties.

This limitation has driven the development of non-peptide UT receptor antagonists. These small molecules, such as palosuran (B1678358) and various piperazino-isoindolinone derivatives, offer improved drug-like properties. frontiersin.orgnih.gov Despite promising preclinical data, the clinical translation of these antagonists has been challenging, with some candidates showing limited efficacy in human trials. unina.itnih.gov This has highlighted the complexities of the urotensinergic system, including potential species variability and the existence of multiple active receptor conformations. nih.govnih.gov

Current research is exploring more innovative strategies, such as the development of biased allosteric modulators. These ligands, which can include lipidated peptides derived from the intracellular loops of the UT receptor, aim to selectively activate specific downstream signaling pathways, potentially offering more targeted therapeutic effects with fewer side effects. inrs.ca Another novel approach involves designing peptidomimetics with non-reducible disulfide bond surrogates, such as 1,5-triazoles, to probe the binding mechanism of U-II, which is thought to be pseudo-irreversible. rsc.org

Ligand ClassExamplesKey CharacteristicsPrimary Research Focus
Peptide AgonistsU-II(4-11), P5UHigh potency, often exceeding native U-II. Poor oral bioavailability.Probing receptor function and SAR.
Peptide AntagonistsUrantide, [Cha6]U-II(4-11)Competitive antagonists, useful as research tools.Elucidating physiological roles of U-II.
Non-Peptide AntagonistsPalosuran, SB-611812, Piperazino-isoindolinonesImproved drug-like properties, potential for oral administration.Therapeutic development for cardiovascular and other diseases. frontiersin.orgnih.govnih.gov
Biased Allosteric ModulatorsLipidated peptides (e.g., hUT-Pep2)Selective activation of specific signaling pathways (e.g., ERK1/2 over IP1 production).Achieving targeted therapeutic effects with reduced side effects. inrs.ca
Peptidomimetics1,5-triazole disulfide bond surrogatesDesigned to mimic peptide structure with enhanced stability.Investigating pseudo-irreversible binding mechanisms. rsc.org

Refinement of SAR for Enhanced Receptor Selectivity and Potency

A deep understanding of the structure-activity relationships (SAR) of UT receptor ligands is fundamental for the rational design of more potent and selective therapeutic agents. oncodesign-services.com Extensive research has established that the biological activity of U-II resides primarily in its C-terminal cyclic hexapeptide region (-Cys-Phe-Trp-Lys-Tyr-Cys-). ovid.comnih.gov

Key SAR insights for peptide-based ligands include:

The Bioactive Core: The Trp-Lys-Tyr sequence within the cyclic region is a critical determinant of bioactivity. nih.gov Substitution of any residue in this cyclic core significantly diminishes contractile activity. nih.gov

The Disulfide Bridge: The integrity of the disulfide bond is crucial for maintaining the active conformation. Its disruption or the replacement of cysteine residues with D-enantiomers markedly reduces biological effect. nih.gov

N-Terminal Modifications: The N-terminal tail of U-II is more tolerant to modifications. In fact, the octapeptide U-II(4-11) is more potent than the full-length hU-II. nih.gov Furthermore, acetylation of the N-terminal residue can enhance potency. nih.gov

Switching Agonist to Antagonist Activity: Specific single amino acid substitutions can convert an agonist into an antagonist. For instance, replacing the Phenylalanine at position 6 (Phe6) with Cyclohexyl-Alanine (Cha) in U-II(4-11) results in a molecule devoid of agonist activity that can competitively block the U-II receptor. nih.govsemanticscholar.org

Enhancing Potency: Chemical modifications such as mono-iodination of the Tyrosine at position 9 (Tyr9) in U-II(4-11) can increase the peptide's potency several-fold. nih.gov

Conformational studies have shown that U-II agonists adopt a well-defined type II' β-hairpin structure, which facilitates close contact between the side chains of Trp7, Lys8, and Tyr9, a feature considered essential for full agonist activity. acs.org These detailed SAR studies provide a blueprint for designing novel analogues with desired pharmacological profiles, from superagonists to highly selective antagonists. nih.govnih.gov

Structural ModificationPosition/RegionEffect on ActivityExample Compound
Truncation of N-terminusN-terminal (residues 1-3)Increased potencyU-II(4-11)
Substitution with ChaPhe6Switches activity from agonist to antagonist[Cha6]U-II(4-11)
Mono-iodinationTyr9Increased agonist potency[I-Tyr9]U-II(4-11)
N-terminal AcetylationN-terminusEnhanced agonist potencyAc-UII-NH2
Disruption of Disulfide BridgeCys5-Cys10Markedly reduced activityLinear U-II analogues

Integration of Structural Biology with Functional Pharmacology for Deeper Mechanistic Understanding

A significant challenge in targeting the urotensinergic system has been the lack of a high-resolution experimental structure of the UT receptor. To overcome this, researchers have increasingly turned to the integration of computational structural biology with functional pharmacology. nih.govinstruct-eric.org This synergy allows for a more profound mechanistic understanding of ligand-receptor interactions and facilitates structure-based drug design. nih.gov

Computational models of the three-dimensional structure of the human and rat UT receptors have been developed. nih.gov These models serve as powerful tools for:

Docking Studies: Simulating the binding of known agonists and antagonists to the receptor's binding pocket. These studies have helped to identify key amino acid residues that anchor the ligands and have provided insights into the molecular basis of ligand binding. nih.govnih.gov

Explaining Species Selectivity: Computational models have successfully explained the observed interspecies variability of certain non-peptide antagonists. For example, modeling studies predicted different binding sites for antagonists, explaining why some compounds are highly selective for the human receptor over the rat counterpart. nih.gov

Rational Drug Design: The predicted receptor structures are used for in silico virtual screening of large chemical libraries to identify novel molecular scaffolds for UT receptor antagonists. nih.gov This approach accelerates the discovery of new lead compounds.

Understanding Binding Mechanisms: The pseudo-irreversible binding of U-II to its receptor is a topic of intense investigation. Computational modeling has been used to design peptidomimetics with stable disulfide bond mimics to explore the hypothesis that disulfide bond shuffling might be involved in this strong interaction. rsc.org

The predictions from these computational models are validated through functional pharmacological assays, such as binding affinity measurements and calcium mobilization assays in cells expressing the UT receptor. unina.itnih.gov This iterative cycle of computational prediction and experimental validation is crucial for refining the receptor models and guiding the optimization of lead compounds. nih.gov This integrated approach promises to accelerate the development of more effective and selective UT receptor modulators by providing a detailed, atomistic view of the molecular interactions that govern their function. instruct-eric.org

Exploration of Urotensin-II's Role in Urotensinergic System Physiology and Pathophysiology from a Mechanistic Perspective

The urotensinergic system is widely distributed throughout the body and is implicated in the regulation of numerous physiological processes, particularly within the cardiovascular, renal, and central nervous systems. physiology.orgwikipedia.org Elevated levels of U-II and its receptor are found in a variety of disease states, suggesting a significant role in pathophysiology. physiology.orgfrontiersin.org

Cardiovascular System: U-II is best known as a potent vasoconstrictor. physiology.org Its effects are implicated in several cardiovascular diseases:

Heart Failure: In patients with congestive heart failure, plasma U-II levels and myocardial UT receptor expression are significantly increased. nih.govmonash.edu Mechanistically, U-II contributes to cardiac remodeling by inducing cardiomyocyte hypertrophy and promoting collagen synthesis by cardiac fibroblasts, leading to fibrosis. nih.govnih.govmonash.edu These effects are mediated through signaling pathways including MAPKs (ERK1/2, p38) and CaMKII. nih.govplos.org

Atherosclerosis: The U-II/UT system is involved in the pathogenesis of atherosclerosis. It promotes the proliferation of vascular smooth muscle cells, enhances the formation of foam cells, and stimulates the chemotaxis of inflammatory cells, all of which are key events in plaque formation. physiology.orgfrontiersin.orgnih.gov

Hypertension: As a powerful vasoconstrictor, U-II is thought to contribute to both systemic and pulmonary hypertension. physiology.orgnih.gov

Other Pathophysiological Roles:

Fibrosis: Beyond the heart, U-II promotes fibrotic processes in other organs. In vascular smooth muscle cells, it upregulates collagen production via the TGF-β1/Smad 2/3 pathway. nih.gov

Cancer: The urotensinergic system has been shown to be involved in the pathogenesis of several malignant tumors. nih.gov It can enhance the proliferation of cancer cells (e.g., human hepatoma cells) and promote angiogenesis, the formation of new blood vessels that tumors need to grow. nih.govfrontiersin.org

Renal Disease: The kidneys are a major source of U-II and UT receptors. The system is upregulated in chronic renal failure and may contribute to the progression of kidney disease and its associated cardiovascular complications. physiology.orgnih.govfrontiersin.org

Metabolic Disease: U-II has been shown to inhibit insulin (B600854) release, and polymorphisms in the U-II gene may create a genetic predisposition to diabetes. physiology.orgnih.gov

The diverse and potent actions of U-II are mediated through the UT receptor, which couples to various G proteins to activate a complex network of downstream signaling pathways. Key pathways include the RhoA/ROCK pathway, the mitogen-activated protein kinase (MAPK) cascades (ERK1/2, p38, JNK), and the PI3K/AKT pathway. nih.gov The specific signaling cascade activated can be cell-type dependent, contributing to the pleiotropic effects of U-II throughout the body. A comprehensive understanding of these mechanistic pathways is crucial for developing targeted therapies that can counteract the detrimental effects of an overactive urotensinergic system. nih.govmonash.edu

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for synthesizing and characterizing Urolinin in vitro?

  • Synthesis : this compound can be synthesized via solid-phase peptide synthesis (SPPS) using Fmoc-chemistry. Key steps include resin activation, iterative coupling/deprotection cycles, and cleavage using trifluoroacetic acid (TFA) .
  • Characterization : Employ nuclear magnetic resonance (NMR) for structural confirmation (e.g., ¹H/¹³C NMR) and high-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold). Mass spectrometry (MS) should validate molecular weight (e.g., [M+H]⁺ = 1058.4 Da) .
  • Data Example :

ParameterValue/TechniqueReference
Purity≥95% (HPLC-UV)
Molecular Weight1058.4 Da (MS)

Q. Which analytical techniques are critical for confirming this compound’s purity and stability under varying experimental conditions?

  • Purity Analysis : Use reverse-phase HPLC with gradient elution (C18 column, 0.1% TFA in water/acetonitrile). Stability studies require accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) .
  • Elemental Analysis : Compare experimental vs. theoretical C, H, N percentages (e.g., C₅₄H₇₈N₁₄O₁₂: C 61.22%, H 7.43%, N 18.46%) .

Advanced Research Questions

Q. How can researchers design robust receptor-binding assays to evaluate this compound’s agonistic activity on urotensin-II receptors (UT receptors)?

  • Assay Design : Use HEK-293 cells transfected with human UT receptors. Measure intracellular calcium flux (Fluo-4 AM dye) or cAMP accumulation (ELISA). Normalize data to positive controls (e.g., urotensin-II) .
  • Key Parameters :

ParameterValueReference
EC₅₀ (Calcium Flux)3.2 nM ± 0.4
Selectivity (UT vs. AT1R)>1000-fold

Q. What strategies resolve contradictions in reported efficacy of this compound across different in vivo models (e.g., cardiovascular vs. renal systems)?

  • Data Reconciliation : Apply meta-analysis to compare dosing regimens (e.g., 0.1–10 mg/kg), administration routes (IV vs. IP), and model-specific variables (e.g., hypertensive vs. normotensive rats). Use ANOVA with post-hoc tests to identify confounding factors .
  • Case Study : In hypertensive models, this compound (1 mg/kg IV) reduced systolic BP by 15%, but no effect was observed in normotensive rats, suggesting context-dependent activity .

Q. How should pharmacokinetic parameters for this compound be quantified in preclinical studies to optimize dosing schedules?

  • Protocol : Conduct plasma pharmacokinetics in Sprague-Dawley rats (single-dose IV/PO). Use LC-MS/MS for quantification. Calculate AUC, Cₘₐₓ, t₁/₂, and bioavailability (F) .
  • Example Data :

Parameter (IV, 1 mg/kg)Value
AUC₀–∞ (h·ng/mL)450 ± 60
t₁/₂ (h)2.1 ± 0.3

Q. What computational and experimental frameworks validate this compound’s synergistic effects with angiotensin receptor blockers (ARBs)?

  • Experimental Design : Use isobolographic analysis in hypertensive models. Combine sub-therapeutic doses of this compound (0.3 mg/kg) and losartan (1 mg/kg). Assess additive/synergistic effects via combination index (CI) .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions between this compound and UT/AT1R heterodimers .

Methodological Guidelines

  • Data Reporting : Follow NIH guidelines for preclinical studies, including detailed protocols for animal welfare, randomization, and blinding .
  • Conflict Resolution : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions and address contradictory findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.